

# Methods for determining antitubercular activity under replicating (MABA) and nonreplicating (LORA) conditions

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## Application Notes and Protocols for Determining Antitubercular Activity

Affiliation: Google Research

### Introduction

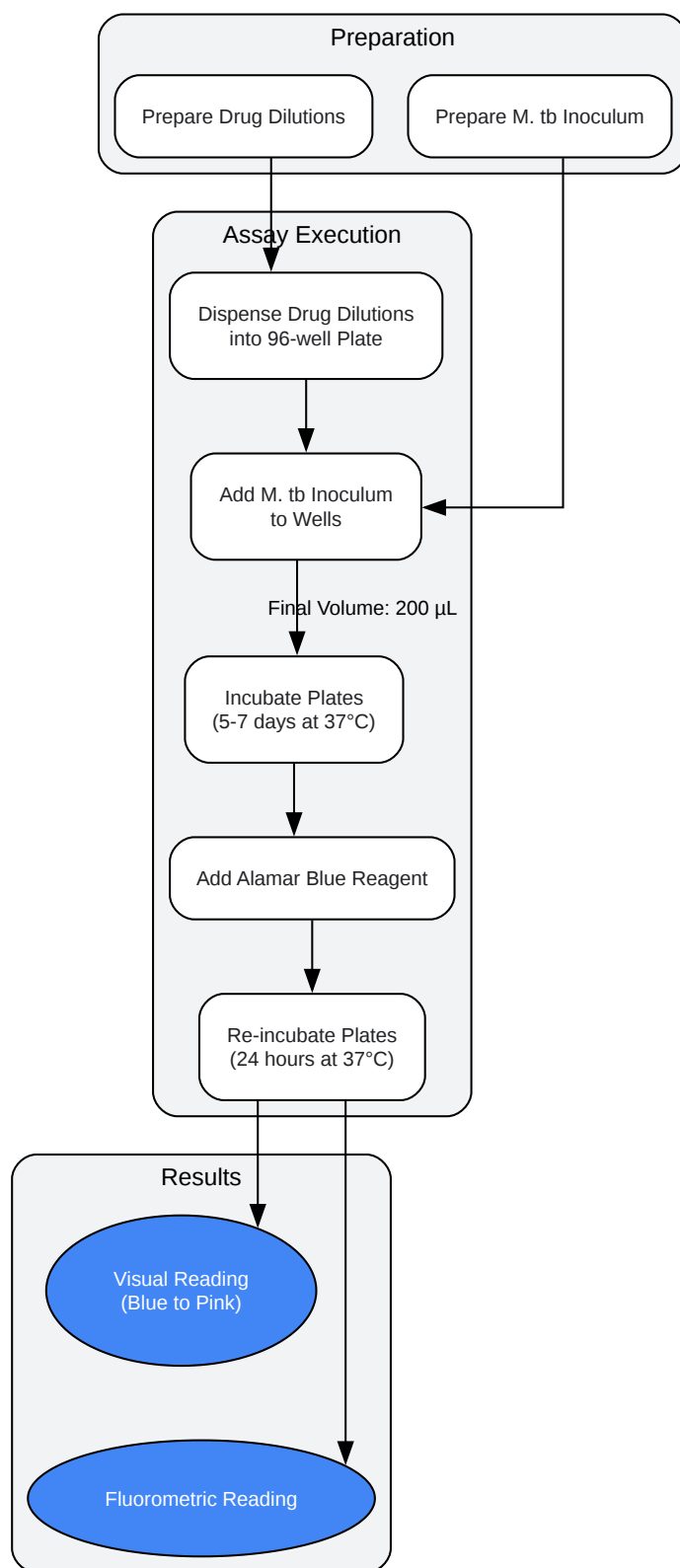
The effective screening and evaluation of novel antitubercular agents necessitate robust and reproducible assays that can determine a compound's activity against both actively replicating and non-replicating *Mycobacterium tuberculosis* (M. tb). The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against replicating mycobacteria.<sup>[1][2][3][4][5][6][7]</sup> For assessing activity against the persistent, non-replicating state of M. tb, which is crucial for developing sterilizing drugs, the Low-Oxygen-Recovery Assay (LORA) provides a high-throughput screening method.<sup>[1][8][9][10][11]</sup>

These application notes provide detailed protocols for both the MABA and LORA, intended for use by researchers, scientists, and drug development professionals in the field of tuberculosis research.

## Microplate Alamar Blue Assay (MABA) for Replicating *M. tuberculosis*

The MABA is a colorimetric assay that provides a quantitative determination of drug susceptibility against replicating strains of *M. tuberculosis*.<sup>[1][3][5]</sup> The assay relies on the reduction of the Alamar Blue (resazurin) reagent by metabolically active cells, resulting in a color change from blue to pink, which can be visually assessed or quantified fluorometrically.<sup>[2][4][6]</sup> This method is known for being rapid, inexpensive, and suitable for high-throughput screening.<sup>[2][4]</sup>

### MABA Experimental Workflow



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**Caption:** MABA Experimental Workflow Diagram.

## MABA Protocol

- Preparation of M. tuberculosis Inoculum:
  - Culture M. tuberculosis H37Rv (or other strains) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.
  - Incubate at 37°C until the culture reaches an optical density at 570 nm (A<sub>570</sub>) of approximately 1.0.
  - Dilute the bacterial suspension to a McFarland standard of 1 and then further dilute 1:25 in Middlebrook 7H9-OADC broth.[\[12\]](#)
- Preparation of Drug Dilutions:
  - Prepare serial twofold dilutions of the test compounds in a separate 96-well plate or in tubes. The final concentrations should be adjusted to account for the 1:1 dilution with the bacterial inoculum.
- Assay Plate Setup:
  - Add 200 µL of sterile deionized water to the outer perimeter wells of a sterile 96-well microplate to minimize evaporation.[\[7\]](#)
  - Add 100 µL of the appropriate drug dilution to the designated wells.
  - Add 100 µL of the prepared M. tb inoculum to each well containing the drug dilutions, bringing the final volume to 200 µL.[\[4\]](#)
  - Include drug-free wells (inoculum only) as growth controls and wells with medium only as sterile controls.[\[4\]](#)[\[12\]](#)
- Incubation:
  - Seal the plates with Parafilm and incubate at 37°C for 5 to 7 days.[\[4\]](#)[\[12\]](#)
- Addition of Alamar Blue and Final Reading:

- After the initial incubation, add 50 µL of a 1:1 mixture of 10x Alamar Blue reagent and 10% Tween 80 to a control well.[\[4\]](#)
- Re-incubate the plate at 37°C for 24 hours.[\[4\]](#)
- If the control well turns pink, add the Alamar Blue/Tween 80 mixture to all wells. If it remains blue, re-incubate and check daily until the control is pink, indicating sufficient growth.[\[4\]](#)
- The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[\[5\]](#) Results can be read visually or by measuring fluorescence (excitation at 530 nm, emission at 590 nm).

## MABA Data Presentation

The following table summarizes the Minimum Inhibitory Concentrations (MICs) for several standard antitubercular drugs against *M. tuberculosis* H37Rv as determined by the MABA.

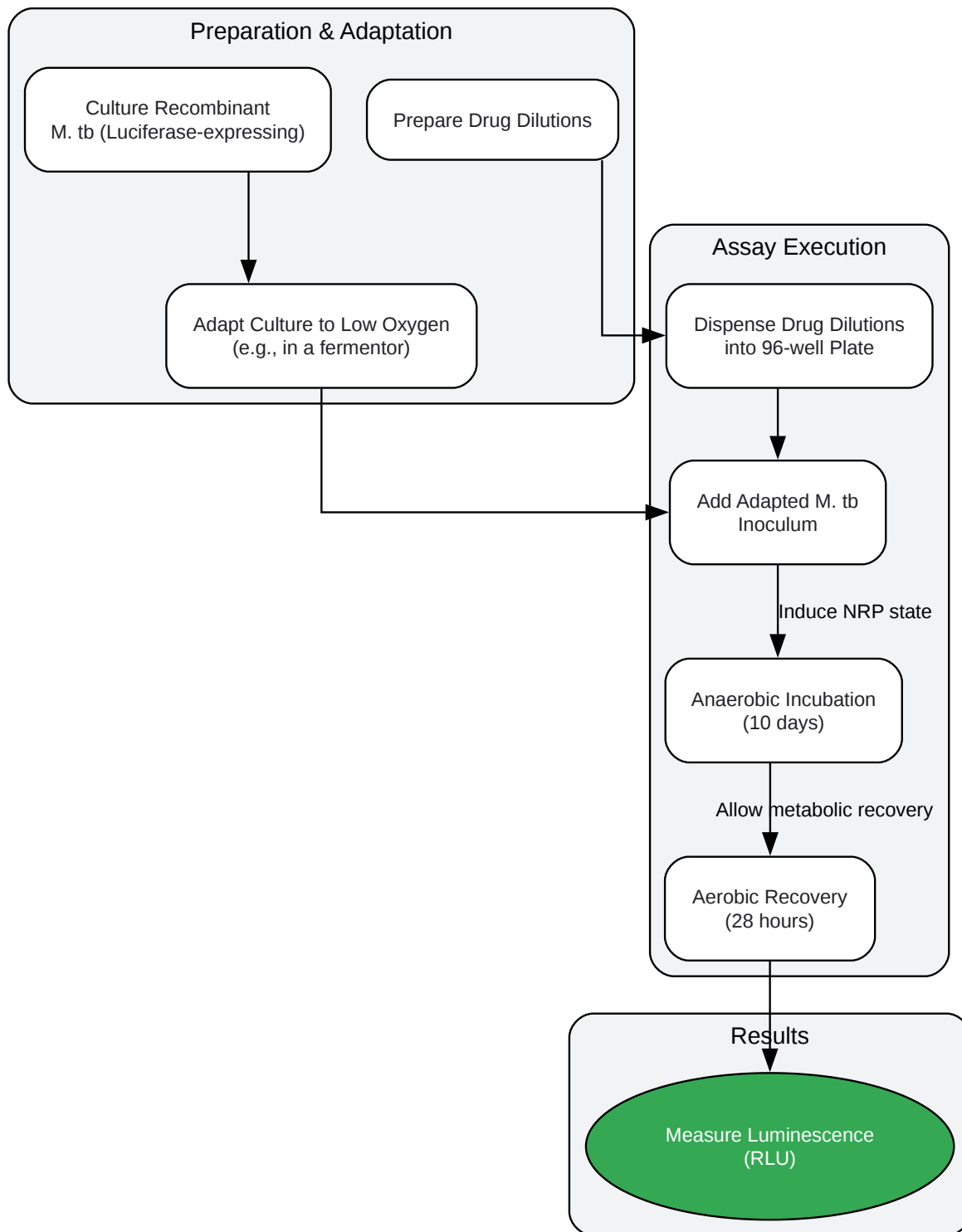
Drug	MIC (µg/mL)	MIC (µM)
Isoniazid (INH)	≤0.25 <a href="#">[12]</a>	0.476 ± 0.009 <a href="#">[13]</a>
Rifampicin (RIF)	≤1.0 <a href="#">[12]</a>	0.053 ± 0.007 <a href="#">[13]</a>
Ethambutol (EMB)	≤2.5 <a href="#">[12]</a>	-
Streptomycin (SM)	≤1.0 <a href="#">[12]</a>	0.82 ± 0.083 <a href="#">[13]</a>
Ciprofloxacin (CIP)	≤1.0 <a href="#">[12]</a>	-
Capreomycin (CAP)	-	1.89 ± 0.095 <a href="#">[13]</a>
PA-824	-	0.16 ± 0.007 <a href="#">[13]</a>
OPC-67683	-	0.009 ± 0.001 <a href="#">[13]</a>

Note: MIC values can vary between studies and bacterial strains.

## Low-Oxygen-Recovery Assay (LORA) for Non-Replicating *M. tuberculosis*

LORA is a high-throughput, luminescence-based assay designed to screen compounds against non-replicating (NRP) *M. tuberculosis*.<sup>[8][9]</sup> This assay is critical for identifying drugs that can shorten the lengthy tuberculosis treatment regimen by targeting the persistent bacterial subpopulation.<sup>[9][11]</sup> LORA utilizes a recombinant *M. tb* strain expressing a bacterial luciferase gene.<sup>[1][8][9][10]</sup> The bacteria are adapted to low-oxygen conditions to induce a non-replicating state. After drug exposure under anaerobic conditions, a brief aerobic "recovery" period allows for the measurement of luminescence, which is proportional to bacterial viability.<sup>[8][9]</sup>

### LORA Experimental Workflow



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**Caption:** LORA Experimental Workflow Diagram.

## LORA Protocol

- Preparation of NRP M. tuberculosis Inoculum:
  - Use a strain of M. tuberculosis H37Rv containing a plasmid with a bacterial luciferase gene (e.g., driven by an acetamidase promoter).[8][9][11]
  - Adapt the culture to low-oxygen conditions through extended culture in a fermentor with a controlled headspace ratio (e.g., 0.5) to induce a non-replicating persistent state.[8][9][11]
  - Dilute the adapted culture to an A570 of 0.03 to 0.05, which corresponds to approximately  $5 \times 10^5$  to  $2 \times 10^6$  CFU/mL.[8]
- Preparation of Drug Dilutions:
  - Prepare twofold serial dilutions of the test compounds in a volume of 100  $\mu$ L in black 96-well microtiter plates suitable for luminescence readings.[8]
- Assay Plate Setup:
  - Add 100  $\mu$ L of the adapted cell suspension to the wells containing the drug dilutions.[8]
  - Include appropriate controls (e.g., drug-free wells for maximum luminescence and wells with high concentrations of an active drug for minimum luminescence).
- Anaerobic Incubation:
  - Place the microplate cultures under anaerobic conditions (oxygen concentration < 0.16%). This can be achieved using an anaerobic chamber or system like an Anoxomat with cycles of evacuation and filling with a gas mixture (e.g., 10% H<sub>2</sub>, 5% CO<sub>2</sub>, and balance N<sub>2</sub>).[8]
  - Incubate the plates anaerobically for 10 days.[8][9][11]
- Aerobic Recovery and Luminescence Reading:
  - After the anaerobic incubation, transfer the plates to a normal aerobic environment for a "recovery" phase of 28 hours.[8][9][11]



- Measure the luminescence in Relative Light Units (RLU) using a luminometer. The luminescent signal is proportional to the number of viable bacteria.[8][9]

## LORA Data Presentation

The LORA is a robust assay suitable for high-throughput screening, with a Z' factor typically in the range of 0.58 to 0.84, indicating good assay quality.[8][9][11]

The following table presents a qualitative summary of the activity of different classes of antimicrobial agents against non-replicating M. tuberculosis as determined by LORA.

Drug Class	Activity against NRP M. tb
Cell Wall Synthesis Inhibitors	Inactive[8][9][11]
Other Cellular Target Inhibitors	Varied Range of Activities[8][9][11]

Note: Specific MIC values from LORA are highly dependent on the specific compound and experimental conditions. Some studies have reported potent activity of certain compounds in the LORA with MIC values ranging from  $\leq 0.015$  to  $5.7 \mu\text{M}$ . [14]

## Conclusion

The Microplate Alamar Blue Assay and the Low-Oxygen-Recovery Assay are complementary methods essential for the comprehensive evaluation of antitubercular drug candidates. MABA provides a rapid and cost-effective means to assess activity against replicating bacteria, while LORA offers a crucial tool for identifying compounds effective against the persistent, non-replicating population. The detailed protocols and data presentation formats provided in these notes are intended to facilitate the standardized application of these assays in tuberculosis drug discovery programs.

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